Cas no 1341094-58-3 (1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane)

1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane 化学的及び物理的性質
名前と識別子
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- 1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane
- Ethane, 1,1,1-trifluoro-2-(2-isocyanatoethoxy)-
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- インチ: 1S/C5H6F3NO2/c6-5(7,8)3-11-2-1-9-4-10/h1-3H2
- InChIKey: INSLMTJKXFZZJR-UHFFFAOYSA-N
- SMILES: FC(COCCN=C=O)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 150
- XLogP3: 2
- トポロジー分子極性表面積: 38.7
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-138677-0.5g |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 0.5g |
$679.0 | 2023-05-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01010112-1g |
1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 95% | 1g |
¥4305.0 | 2024-04-18 | |
Enamine | EN300-138677-0.25g |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 0.25g |
$431.0 | 2023-05-26 | |
1PlusChem | 1P01ACT2-1g |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 1g |
$1139.00 | 2023-12-22 | |
1PlusChem | 1P01ACT2-50mg |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 50mg |
$303.00 | 2023-12-22 | |
Enamine | EN300-138677-5000mg |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91.0% | 5000mg |
$2525.0 | 2023-09-30 | |
Enamine | EN300-138677-10000mg |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91.0% | 10000mg |
$3746.0 | 2023-09-30 | |
Enamine | EN300-138677-10.0g |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 10g |
$3746.0 | 2023-05-26 | |
Enamine | EN300-138677-5.0g |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 5g |
$2525.0 | 2023-05-26 | |
Enamine | EN300-138677-2.5g |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
1341094-58-3 | 91% | 2.5g |
$1707.0 | 2023-05-26 |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane 関連文献
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethaneに関する追加情報
Introduction to 1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane (CAS No. 1341094-58-3) and Its Applications in Modern Chemical Research
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane, identified by the Chemical Abstracts Service Number (CAS No.) 1341094-58-3, is a fluorinated organics compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules known for their unique structural and functional properties, making them valuable in the development of novel materials and bioactive agents. The presence of fluorine atoms in its molecular structure imparts distinct physicochemical characteristics, such as enhanced metabolic stability and improved bioavailability, which are highly sought after in drug design.
The molecular formula of 1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane is C₅H₅F₃NO₂, reflecting its composition of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The compound features an isocyanate functional group (-NCO) at the 2-position of an ethoxy-substituted ethane backbone, which is a key feature for its reactivity in various synthetic transformations. This structural motif allows for the formation of polymers, polyurethanes, and other high-performance materials through polymerization reactions.
In recent years, 1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane has been extensively studied for its potential applications in pharmaceuticals and agrochemicals. The fluorine atoms in its structure contribute to its lipophilicity and resistance to enzymatic degradation, which are critical factors in drug formulation. Furthermore, the isocyanate group enables the compound to participate in condensation reactions with amines or hydroxyl-containing compounds, leading to the synthesis of biologically relevant molecules such as urethanes and carbamates.
One of the most promising areas of research involving 1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane is its use as a building block for drug candidates. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory effects on enzymes involved in inflammatory pathways. The ability to modify its structure further enhances its versatility, allowing chemists to fine-tune its pharmacological properties for specific therapeutic applications.
The synthesis of 1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane typically involves fluorinated precursors and careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as flow chemistry have been employed to optimize the production process while minimizing byproduct formation. These advancements have made it more feasible to scale up the synthesis of this compound for industrial applications.
Another significant application of CAS No. 1341094-58-3 is in the field of material science. Fluorinated compounds are known for their exceptional thermal stability and chemical resistance, making them ideal for use in high-performance polymers and coatings. The incorporation of 1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane into polymer matrices can enhance material properties such as durability and flame retardancy. This has led to its adoption in aerospace components, automotive parts, and electronic devices where reliability under extreme conditions is paramount.
Recent research has also explored the potential of 1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane as a precursor for liquid crystals and organic semiconductors. The unique electronic properties conferred by fluorine substitution make this compound a candidate for developing next-generation display technologies with improved performance characteristics. By tuning the molecular architecture through strategic functionalization, scientists aim to create materials with tailored optoelectronic properties suitable for flexible electronics and optoelectronic devices.
The environmental impact of using fluorinated compounds has been a subject of ongoing investigation. While these compounds offer numerous advantages in terms of performance and functionality, their persistence in the environment raises concerns about long-term ecological effects. To address this issue, researchers are actively working on developing greener synthetic routes that minimize the use of hazardous reagents and reduce waste generation. Efforts are also being made to design compounds that can be easily biodegraded or recycled at the end of their useful life.
In conclusion,CAS No 1341094-58-3, corresponding to 1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane, represents a fascinating molecule with diverse applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for drug discovery and material innovation while presenting opportunities for sustainable chemical development. As research continues to uncover new possibilities for this compound,its significance in advancing chemical science is expected to grow even further.
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